molecular formula C13H18N2O2S B13309221 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B13309221
M. Wt: 266.36 g/mol
InChI Key: DSRSUBHKUWCDAA-UHFFFAOYSA-N
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Description

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a dihydroindole structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the use of pyridine-3-sulfonyl chloride as a starting material. The reaction proceeds through the formation of a sulfonamide intermediate, which is then cyclized to form the dihydroindole structure .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of microchannel reactors has been reported to enhance the efficiency of the diazotization and sulfonylation steps, leading to higher stability and reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfoxides, and sulfones, each with distinct chemical and biological properties .

Scientific Research Applications

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole is unique due to its combined piperidine and dihydroindole structures, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other sulfonyl-containing compounds, making it a valuable molecule for research and development .

Biological Activity

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an indole core fused with a piperidine ring and a sulfonyl group, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

The molecular formula for this compound is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S. The unique combination of the indole and piperidine structures contributes to its diverse biological interactions.

Mechanisms of Biological Activity

Research has indicated that this compound may interact with various biological targets, including receptors and enzymes involved in disease processes. Preliminary data suggest its potential as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to specific receptors. For instance, it has shown promising results in preliminary assays for binding to serotonin receptors and other targets implicated in neurological disorders.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
AntidepressantPotential modulation of serotonin pathways .
AnticancerInhibitory effects on cancer cell lines .
Anti-inflammatoryModulation of inflammatory pathways .

Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound. For example:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong inhibitory effects .
  • Antidepressant Effects : Research into similar piperidine analogs showed their ability to modulate serotonin transporters, suggesting a potential role in treating depression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or piperidine rings can significantly affect potency and selectivity towards specific biological targets.

Compound Name Structural Features Biological Activity
5-(Piperidine-1-sulfonyl)-2,3-dihydro-1H-indoleSimilar indole structureAnticancer
2-Chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro...]Chlorinated derivativeEnhanced reactivity
Indole-3-carboxaldehydeIndole core with carboxaldehyde groupVaries based on functionalization

Future Directions

The potential applications of this compound are vast. Ongoing research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Target Identification : Further elucidation of molecular targets will aid in understanding its mechanism of action.

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

1-piperidin-3-ylsulfonyl-2,3-dihydroindole

InChI

InChI=1S/C13H18N2O2S/c16-18(17,12-5-3-8-14-10-12)15-9-7-11-4-1-2-6-13(11)15/h1-2,4,6,12,14H,3,5,7-10H2

InChI Key

DSRSUBHKUWCDAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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